molecular formula C17H14ClN3O B3490630 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B3490630
M. Wt: 311.8 g/mol
InChI Key: VHPHKWPULFOYHB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide
  • N-[1-(4-chlorobenzyl)-1H-indol-3-yl]benzamide

Uniqueness

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The pyrazole ring can enhance the compound’s stability, binding affinity, and specificity towards certain biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-8-6-13(7-9-15)12-21-11-10-16(20-21)19-17(22)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPHKWPULFOYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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